2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide
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Overview
Description
2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to an acetamide moiety with dipentyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide typically involves the following steps:
Formation of the sulfanyl intermediate: The reaction begins with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group
Acetamide formation: The intermediate is then reacted with an acetamide derivative under controlled conditions to form the desired acetamide structure.
Dipentyl substitution: Finally, the acetamide is alkylated with pentyl groups to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the acetamide moiety.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or modified acetamide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-(4-chlorophenyl)sulfanyl-N,N-dimethylacetamide
- 2-(4-chlorophenyl)sulfanyl-N,N-diethylacetamide
- 2-(4-chlorophenyl)sulfanyl-N,N-dipropylacetamide
Comparison: Compared to its similar compounds, 2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide is unique due to the presence of dipentyl groups, which may influence its solubility, reactivity, and biological activity. The longer alkyl chains can affect the compound’s interaction with biological membranes and its overall pharmacokinetic properties.
Properties
CAS No. |
5431-58-3 |
---|---|
Molecular Formula |
C18H28ClNOS |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide |
InChI |
InChI=1S/C18H28ClNOS/c1-3-5-7-13-20(14-8-6-4-2)18(21)15-22-17-11-9-16(19)10-12-17/h9-12H,3-8,13-15H2,1-2H3 |
InChI Key |
JBUDLKCTFRKOCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)CSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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